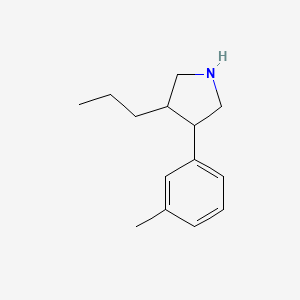
3-(3-Methylphenyl)-4-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a 3-methylphenyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-4-propylpyrrolidine typically involves the reaction of 3-methylbenzaldehyde with propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to yield reduced derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-4-propylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylphenylalanine: An amino acid derivative with similar structural features.
3-Methylmethcathinone: A synthetic cathinone with a related chemical structure.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents.
Uniqueness
3-(3-Methylphenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a propyl group on the pyrrolidine ring differentiates it from other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-5-13-9-15-10-14(13)12-7-4-6-11(2)8-12/h4,6-8,13-15H,3,5,9-10H2,1-2H3 |
Clé InChI |
QUPTWAOELAAAAE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNCC1C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


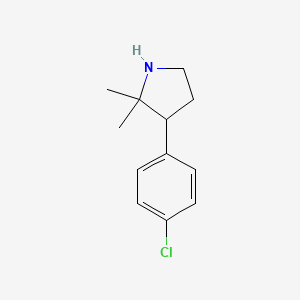
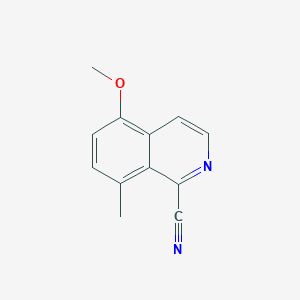
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)

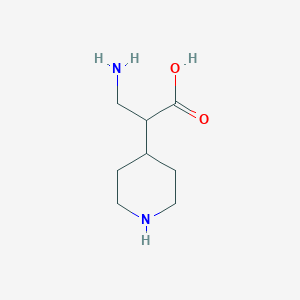

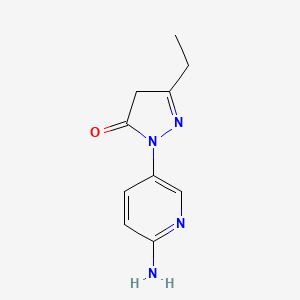
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)
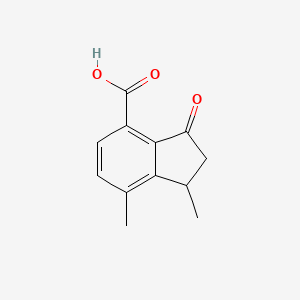

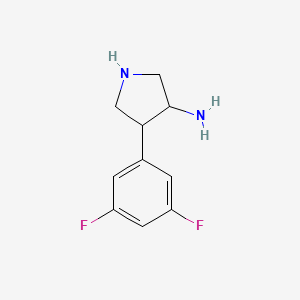
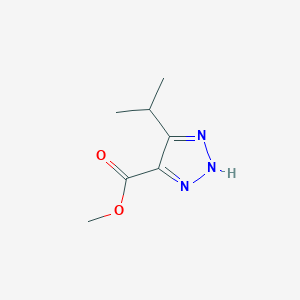
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
